
Sorivudine (BV-araU) CAS number and chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sorivudine

Cat. No.: B1681958 Get Quote

Sorivudine (BV-araU): A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral agent Sorivudine, also

known as BV-araU. It covers its chemical properties, mechanism of action, and relevant

experimental methodologies, designed for professionals in the fields of pharmaceutical

research and development.

Core Chemical and Physical Properties
Sorivudine is a synthetic nucleoside analog belonging to the pyrimidine class.[1] Its chemical

structure and properties are pivotal to its function as an antiviral agent.

Quantitative Chemical Data
The following table summarizes the key quantitative properties of Sorivudine.
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Property Value Reference(s)

CAS Number 77181-69-2 [2]

Molecular Formula C₁₁H₁₃BrN₂O₆ [2]

Molecular Weight 349.13 g/mol [2]

Appearance
White to off-white crystalline

powder

Melting Point
182 °C; 195-200 °C (with

decomposition)

Solubility

DMSO: 125 mg/mL (358.03

mM) Water (predicted): 14.8

mg/mL Formulation 1: ≥ 2.08

mg/mL (in 10% DMSO, 40%

PEG300, 5% Tween-80, 45%

Saline) Formulation 2: ≥ 4

mg/mL (in 10% DMSO, 90%

(20% SBE-β-CD in Saline))

[1][3][4]

pKa (Strongest Acidic) 9.74 (predicted) [1]

LogP -0.66 (predicted) [1]

Mechanism of Action and Signaling Pathway
Sorivudine is a potent inhibitor of viral DNA synthesis.[5] Its antiviral activity is highly selective

for certain viruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1

(HSV-1).[5]

The mechanism involves a multi-step activation process within the infected host cell.

Sorivudine is first phosphorylated by a virus-specific thymidine kinase to its monophosphate

form.[5] Host cell kinases then further phosphorylate it to the active triphosphate metabolite,

BV-araUTP. This active form competes with the natural substrate, deoxythymidine triphosphate

(dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.

Integration of BV-araUTP leads to the termination of DNA chain elongation, thus halting viral

replication.[4]
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A critical aspect of Sorivudine's pharmacology is its significant and potentially lethal drug-drug

interaction with 5-fluorouracil (5-FU), a common chemotherapeutic agent. Sorivudine's

metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of

dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[6]

Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe toxicity.[6]

The following diagram illustrates the mechanism of action of Sorivudine and its interaction with

the 5-FU metabolic pathway.
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Mechanism of Action and 5-FU Interaction of Sorivudine.

Experimental Protocols
Synthesis of Sorivudine (Generalized)
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The synthesis of Sorivudine has been described in patents EP 31128 and US 4386076. A

general approach involves the glycosylation of a protected silyl derivative of (E)-5-(2-

bromovinyl)uracil with a protected arabinofuranosyl donor. This is a common strategy in

nucleoside synthesis. The key steps typically include:

Preparation of the Pyrimidine Base: Synthesis of (E)-5-(2-bromovinyl)uracil. This can be

achieved through various olefination reactions on a 5-formyluracil derivative.

Silylation of the Base: The (E)-5-(2-bromovinyl)uracil is treated with a silylating agent, such

as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and enhance solubility in

organic solvents for the subsequent glycosylation step.

Preparation of the Sugar Donor: A protected arabinose derivative, often a tri-O-acetyl-α-D-

arabinofuranosyl bromide or a similar activated sugar, is prepared.

Glycosylation: The silylated base is coupled with the protected sugar donor in the presence

of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This

crucial step forms the N-glycosidic bond.

Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed,

typically by treatment with a base such as methanolic ammonia or sodium methoxide in

methanol, to yield the final product, Sorivudine.

Purification: The crude product is purified by recrystallization or column chromatography to

obtain Sorivudine of high purity.

Analytical Method: High-Performance Liquid
Chromatography (HPLC) (Representative Protocol)
Quantitative analysis of Sorivudine in biological matrices or pharmaceutical formulations is

commonly performed using reverse-phase high-performance liquid chromatography (RP-

HPLC) with UV detection. The following is a representative protocol based on methods for

similar nucleoside analogs.

Objective: To determine the concentration of Sorivudine.

Instrumentation:
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HPLC system with a UV detector

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Data acquisition and processing software

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade)

Phosphate buffer (e.g., 10 mM, pH adjusted)

Sorivudine reference standard

Chromatographic Conditions (Example):

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like

acetonitrile or methanol. For example, an isocratic mobile phase could be 70:30 (v/v)

phosphate buffer:methanol.

Flow Rate: 1.0 mL/min

Column Temperature: 40 °C

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Procedure:

Standard Solution Preparation:

Prepare a stock solution of the Sorivudine reference standard in a suitable solvent (e.g.,

methanol or a mixture of water and methanol).
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Perform serial dilutions of the stock solution with the mobile phase to create a series of

calibration standards at different concentrations (e.g., 1-10 µg/mL).

Sample Preparation:

For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate

to ensure complete dissolution, and filter through a 0.45 µm filter.

For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or

methanol) followed by centrifugation and filtration of the supernatant is typically required.

Analysis:

Inject the prepared calibration standards and samples onto the HPLC system.

Record the chromatograms and integrate the peak corresponding to Sorivudine.

Quantification:

Construct a calibration curve by plotting the peak area of the standards against their

known concentrations.

Determine the concentration of Sorivudine in the samples by interpolating their peak

areas on the calibration curve.

Validation: The method should be validated according to ICH guidelines for parameters such as

linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification

(LOQ).

The following diagram outlines a general workflow for the HPLC analysis of Sorivudine.
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General Workflow for HPLC Analysis of Sorivudine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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